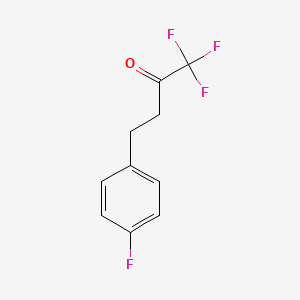

1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one

Descripción

1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one is a fluorinated ketone with a trifluoromethyl group at the C1 position and a 4-fluorophenyl substituent at the C4 position of the butan-2-one backbone. This compound is characterized by its electron-withdrawing trifluoromethyl (-CF₃) and 4-fluorophenyl groups, which significantly influence its electronic, chemical, and biological properties. Its molecular formula is C₁₀H₇F₄O, with a molecular weight of 228.16 g/mol. The compound is used as a precursor in organic synthesis, particularly in the development of fluorinated pharmaceuticals, agrochemicals, and materials .

Propiedades

Fórmula molecular |

C10H8F4O |

|---|---|

Peso molecular |

220.16 g/mol |

Nombre IUPAC |

1,1,1-trifluoro-4-(4-fluorophenyl)butan-2-one |

InChI |

InChI=1S/C10H8F4O/c11-8-4-1-7(2-5-8)3-6-9(15)10(12,13)14/h1-2,4-5H,3,6H2 |

Clave InChI |

DTAQYBARYWZQPB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCC(=O)C(F)(F)F)F |

Origen del producto |

United States |

Métodos De Preparación

Description

A key method involves the use of 1,1,1-trifluoro-4-iodobutane as a trifluoromethylated alkyl halide precursor, which undergoes palladium-catalyzed cross-coupling with aryl halides bearing fluorine substituents.

Experimental Details

| Parameter | Details |

|---|---|

| Starting materials | 1,1,1-Trifluoro-4-iodobutane, 4-fluorophenyl halide (e.g., 4-fluorobromobenzene) |

| Catalyst | Pd(PPh3)2Cl2 |

| Solvent | Tetrahydrofuran (THF) |

| Base | Cesium carbonate or zinc metal with iodine activation |

| Temperature | Room temperature to 80 °C |

| Reaction time | 16 to 72 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Workup | Extraction with ethyl acetate, washing, drying over Na2SO4, concentration, chromatography |

| Yield | Moderate to good (e.g., 37% reported in similar trifluoroalkylation reactions) |

Mechanistic Notes

- The trifluoroalkyl iodide is activated by zinc and iodine to form an organozinc intermediate.

- This intermediate undergoes Pd-catalyzed cross-coupling with the aryl halide.

- The reaction proceeds under mild conditions, preserving the trifluoromethyl group integrity.

Reference Example

- A reaction using 1,1,1-trifluoro-4-iodobutane with cesium carbonate in acetonitrile at 20–24 °C for 72 hours yielded a trifluoroalkylated product in 37% yield, isolated as a mixture of isomers and purified by flash chromatography.

Photochemical Synthesis via Radical Addition

Description

Recent advances include photoinduced radical addition of trifluoroalkyl radicals to styrene derivatives, followed by oxidation or reduction steps to yield trifluoromethylated ketones.

Experimental Details

| Parameter | Details |

|---|---|

| Starting materials | Styrene derivatives (e.g., 4-fluorostyrene), trifluoroalkyl radical precursors |

| Photocatalyst | 4DPAIPN (organic photocatalyst) |

| Solvent | Dry dimethyl sulfoxide (DMSO) |

| Light source | 427 nm violet LED |

| Temperature | ~25 °C |

| Reaction time | 90 minutes to 16 hours |

| Workup | Extraction with ethyl acetate, washing with brine, drying, chromatography |

| Yield | Moderate (e.g., 35–57% for related trifluoroethylacetophenones) |

Mechanistic Notes

- The photocatalyst generates trifluoroalkyl radicals under visible light.

- Radicals add to the styrene double bond, forming hydroxyketone intermediates.

- Subsequent reduction with sodium borohydride can convert intermediates to diols or ketones.

Reference Example

- 4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxybutan-1-one was synthesized from 4-fluorostyrene using 4DPAIPN photocatalyst under violet LED irradiation, followed by purification to yield the hydroxyketone intermediate.

Industrial-Scale Synthesis via Acid Chloride and Vinyl Ether Intermediates

Description

A patented industrial method synthesizes 4-oxethyl-1,1,1-trifluoro-butene-2-ketone, a close analog, via controlled addition of trifluoroacetic acid to vinyl ethyl ether in the presence of pyridine and methylsulfonyl chloride.

Experimental Details

| Step | Conditions |

|---|---|

| Reagents | Trifluoroacetic acid, vinyl ethyl ether, methylsulfonyl chloride, pyridine, dichloromethane |

| Temperature | -10 to 0 °C during addition; then warmed to 20 °C overnight |

| Addition times | Trifluoroacetic acid: 3–3.5 hours; methylsulfonyl chloride: 2 hours |

| Workup | Filtration, washing with dichloromethane, solvent removal by distillation, vacuum rectification |

| Yield | High yield, suitable for large-scale production |

Mechanistic Notes

- The reaction proceeds via formation of pyridinium salts and subsequent rearrangement to the trifluoromethylated ketone.

- The process minimizes waste and is optimized for industrial scalability.

Reference Example

- The patent CN105237376A describes this method with molar ratios of reagents optimized for yield and purity, including vacuum distillation at 48 °C under 10 mmHg to isolate the product.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield Range | Scale Suitability | Notes |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | 1,1,1-Trifluoro-4-iodobutane, Pd catalyst, THF | ~37% | Laboratory scale | Requires inert atmosphere, long reaction time |

| Photochemical Radical Addition | Styrene derivatives, 4DPAIPN, DMSO, violet LED | 35–57% | Laboratory scale | Mild conditions, visible light-driven |

| Industrial Acid Chloride Route | Trifluoroacetic acid, vinyl ethyl ether, pyridine, methylsulfonyl chloride | High | Industrial scale | Controlled temperature, efficient workup |

Research Findings and Considerations

- The palladium-catalyzed method is well-established but may suffer from moderate yields and long reaction times.

- Photochemical methods offer greener alternatives with visible light activation but may require specialized equipment and photocatalysts.

- The industrial method provides a robust, scalable approach with high yield and minimal waste, suitable for commercial production.

- Purification typically involves flash chromatography or vacuum distillation to achieve high purity.

- Reaction conditions such as temperature, solvent choice, and reagent ratios critically influence yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Bioactivity and Drug Development

1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one has shown notable biological activities that make it a candidate for pharmaceutical applications. The incorporation of fluorine atoms into drug molecules often enhances their metabolic stability and bioactivity. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, with fluorinated compounds becoming increasingly prevalent in drug development due to their improved pharmacological profiles .

Mechanism of Action

Research indicates that compounds with similar structures can interact favorably with biological systems. The presence of the trifluoromethyl group in this compound is believed to enhance lipophilicity and facilitate better membrane permeability, which is crucial for drug efficacy.

Case Studies in Drug Development

- Ezetimibe : A cholesterol absorption inhibitor that exemplifies how fluorination can significantly enhance drug potency. The structural modifications during its development involved incorporating fluorine to improve metabolic stability and bioactivity .

- Celecoxib : Another example where fluorination played a critical role in enhancing the selectivity and efficacy of the compound in treating inflammation without compromising safety .

Agrochemical Applications

Pesticide Development

The unique properties of this compound also extend to agrochemicals. Fluorinated compounds are increasingly used in pesticides due to their ability to modify physicochemical properties such as solubility and stability. This modification allows for more effective formulations that can target specific pests while minimizing environmental impact .

Research Findings

Studies have shown that fluorinated agrochemicals can exhibit higher potency against target organisms compared to their non-fluorinated counterparts. This is attributed to enhanced binding affinity and metabolic resistance within the target species .

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with desirable thermal and mechanical properties. The fluorinated structure can impart unique characteristics such as increased chemical resistance and reduced surface energy, making these materials suitable for applications in coatings and sealants.

Mecanismo De Acción

The mechanism of action of 1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of 1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one, we compare it with structurally related fluorinated ketones and butanones. Key differences in substituents, reactivity, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Key Differences and Trends

Electronic Effects: The trifluoromethyl group in this compound enhances electrophilicity at the ketone carbon, making it more reactive toward nucleophiles compared to non-fluorinated analogs like 4-(4-fluorophenyl)butan-2-one . Electron-withdrawing substituents (e.g., -CF₃, -F) stabilize enolate intermediates, facilitating applications in asymmetric synthesis .

Biological Activity: Tyrosinase Inhibition: Both this compound and 4-(phenylsulfanyl)butan-2-one inhibit tyrosinase, but the sulfur-containing analog exhibits stronger activity (IC₅₀ ≈ 1–50 µM) . The trifluoromethyl group may reduce cytotoxicity compared to sulfur analogs . Peroxynitrite Sensing: The hydroxylated analog (1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one) is oxidized by peroxynitrite (ONOO⁻) to release fluorescent reporters, enabling hypoxia detection in biological systems (detection limit: 9.2 nM) .

Material Science Applications: Fluorinated butanones like this compound are precursors for polymers with enhanced thermal stability and chemical resistance. Non-fluorinated analogs lack these properties .

Synthetic Utility: The trifluoromethyl group enables regioselective functionalization. For example, 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one undergoes efficient coupling with azido-coumarins for fluorophore synthesis .

Table 2: Physical and Chemical Properties

| Property | This compound | 4-(4-Fluorophenyl)butan-2-one | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 228.16 | 166.19 | 226.17 |

| Boiling Point (°C) | Not reported | ~250–300 (estimated) | Not reported |

| Solubility | Soluble in DMSO, THF, ether | Soluble in ethanol, acetone | Soluble in polar aprotic solvents |

| Key Reactivity | Nucleophilic acyl substitution | Aldol condensation | Oxidation to dienones |

Actividad Biológica

1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one, also known as 3-(4-fluorophenyl)-1,1,1-trifluoro-2-propanone, is an organofluorine compound notable for its unique chemical structure and potential biological applications. The presence of trifluoromethyl and fluorophenyl groups enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C10H9F3O

- Molecular Weight : 206.14 g/mol

- CAS Number : 1735-92-8

The compound's structure allows for significant interactions with biological membranes and receptors due to the electronegativity of fluorine atoms, which can influence binding affinity and metabolic stability.

The mechanism by which this compound exerts its biological effects involves:

- Membrane Permeation : Its ability to permeate biological membranes facilitates studies on membrane transport and receptor interactions.

- Receptor Binding : The trifluoromethyl group enhances binding to various receptors, potentially increasing the efficacy of compounds into which it is incorporated.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:

- A study on similar trifluoromethyl ketones showed moderate activity against various cancer cell lines with IC50 values ranging from 0.19 µM to 92.4 µM .

- The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring is crucial for enhancing biological activity .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- It has shown promise as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is relevant for treating Type 2 diabetes. This inhibition can regulate multiple hormones and chemokines involved in glucose metabolism .

Study on Anticancer Activity

A comprehensive evaluation of various derivatives revealed that certain modifications significantly enhance cytotoxic effects:

| Compound | IC50 (µM) against MCF-7 | Mechanism |

|---|---|---|

| Compound A | 0.48 | Apoptosis induction via caspase activation |

| Compound B | 0.78 | Cell cycle arrest at G1 phase |

| Compound C | 15.63 | Similar activity to Tamoxifen |

These results indicate that structural modifications can lead to enhanced biological activity, suggesting pathways for further drug development.

Pharmacological Applications

In addition to anticancer properties, the compound's ability to modify metabolic stability makes it a candidate for incorporation into pharmaceuticals aimed at various diseases:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.